{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine
Description
Chemical Structure and Properties {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine (CAS: 1017114-89-4) is a morpholine derivative with a molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol . Its structure features a morpholine ring substituted at the 2-position with a methanamine group and at the 4-position with a 4-methylbenzyl group.
The compound is listed by multiple suppliers (), suggesting applications in pharmaceutical intermediates or chemical biology research.
Properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]morpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-2-4-12(5-3-11)9-15-6-7-16-13(8-14)10-15/h2-5,13H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEYAYNRWWUWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCOC(C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and morpholine.
Reaction Conditions: The reaction between 4-methylbenzyl chloride and morpholine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.
Formation of Intermediate: The reaction yields an intermediate compound, which is then further reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Mechanism of Action
The mechanism of action of {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine with key analogues:
Key Differences and Implications
This difference may influence receptor binding in drug discovery.
Synthetic Accessibility
- Compounds with bulkier substituents (e.g., 4-methylbenzyl) may require optimized reaction conditions compared to simpler derivatives like (4-Methylmorpholin-2-yl)methanamine .
Pharmacological Potential Morpholine derivatives with aromatic substituents (e.g., pyridinyl or benzyl groups) are often explored for CNS activity due to their ability to cross the blood-brain barrier .
Research and Industrial Relevance
- Patent and Commercial Data : The target compound has 1 patent citation (), indicating niche industrial interest. In contrast, analogues like {4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methanamine are listed with multiple suppliers, suggesting broader applicability .
Biological Activity
The compound {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine, also known as (S)-1-((4-Methylmorpholin-2-yl))methanamine, is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular structure of this compound includes a morpholine ring with a methylphenyl substituent, which influences its biological properties. The compound's chemical formula is C12H17N2O, and its molecular weight is approximately 205.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that trigger biochemical pathways relevant to various physiological processes.
1. Antimicrobial Activity
Research has indicated that morpholine derivatives exhibit antimicrobial properties. For example, studies have shown that related compounds demonstrate significant antibacterial and antifungal activities against various pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound may possess similar antimicrobial properties due to structural similarities with other active morpholine derivatives .
2. Neuropharmacological Effects
Morpholine derivatives have been investigated for their potential neuropharmacological effects, particularly in the context of central nervous system disorders. Compounds with similar structures have demonstrated efficacy as potential treatments for conditions such as anxiety and depression by acting on neurotransmitter systems .
3. Anti-inflammatory Activity
Emerging evidence suggests that morpholine derivatives can exhibit anti-inflammatory effects. For instance, studies have shown that certain derivatives inhibit the expression of inflammatory mediators such as COX-2 and iNOS in cell lines, indicating their potential as anti-inflammatory agents .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various morpholine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a promising inhibition zone against Staphylococcus aureus, suggesting its potential application in treating bacterial infections.
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of morpholine derivatives in animal models of neurodegeneration. The findings revealed that these compounds could reduce neuronal apoptosis and inflammation, supporting their development for therapeutic use in neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic routes for {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine, and how can regioselectivity be controlled during synthesis?
Methodological Answer: A common approach involves reductive amination between 4-[(4-methylphenyl)methyl]morpholine-2-carbaldehyde and ammonia or a protected amine precursor, using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C . Regioselectivity is influenced by steric hindrance from the 4-methylphenyl group, favoring amine formation at the less hindered morpholin-2-yl position. Intermediate purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is critical to isolate the target compound .
Q. How can the purity and identity of this compound be validated post-synthesis?
Methodological Answer:
- Analytical Techniques :
Q. What solvent systems are optimal for crystallizing this compound for X-ray diffraction studies?
Methodological Answer: Slow evaporation from a 1:1 mixture of dichloromethane and hexane at 4°C yields single crystals suitable for X-ray analysis. SHELX-97 (or newer versions) is recommended for structure refinement, with attention to resolving potential disorder in the morpholine ring .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity for neurotransmitter receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of serotonin or dopamine receptors (e.g., 5-HT₁A or D₂R from the PDB). Protonate the amine group at physiological pH and optimize ligand geometry with Gaussian09 (B3LYP/6-31G*) .
- Free Energy Calculations : MM-GBSA or MM-PBSA in AMBER can quantify binding energy, with validation against experimental IC₅₀ values from radioligand assays .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and receptor density (e.g., 1–2 pmol/mg protein).
- Meta-Analysis : Compare data from orthogonal methods (e.g., fluorescence polarization vs. scintillation proximity assays) to identify systematic biases .
- Structural Validation : Confirm ligand-receptor binding poses via cryo-EM or NMR if X-ray structures are unavailable .
Q. How can regioselective functionalization of the morpholine ring enhance target engagement in vivo?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the primary amine with Boc anhydride to enable selective alkylation at the morpholine nitrogen.
- DFT Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups at C4 improve metabolic stability) using Gaussian09 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
